![molecular formula C14H7ClF4O3 B14429585 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 79945-22-5](/img/structure/B14429585.png)
3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by its complex structure, which includes chloro, fluoro, and trifluoromethyl substituents on a phenoxybenzoic acid backbone. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids . This process is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow nitration processes. This method allows for better control over reaction parameters, leading to improved efficiency and scalability .
化学反应分析
Types of Reactions
3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-3-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
CAS 编号 |
79945-22-5 |
|---|---|
分子式 |
C14H7ClF4O3 |
分子量 |
334.65 g/mol |
IUPAC 名称 |
3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H7ClF4O3/c15-10-5-8(14(17,18)19)6-11(16)12(10)22-9-3-1-2-7(4-9)13(20)21/h1-6H,(H,20,21) |
InChI 键 |
GWQKOUKPWZQQBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


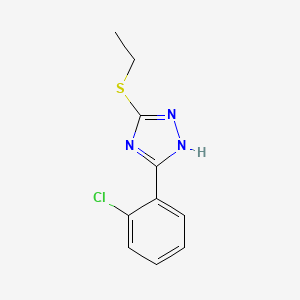
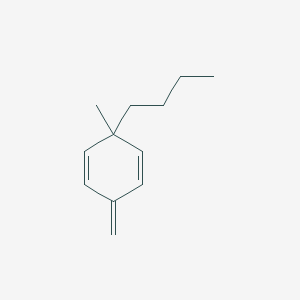
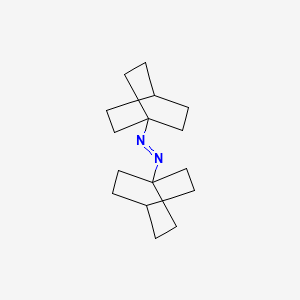
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
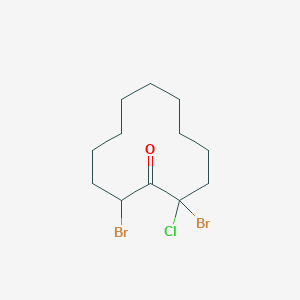
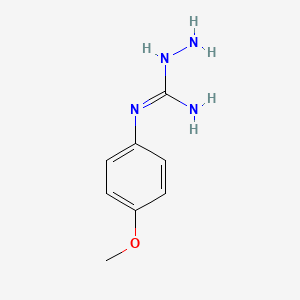

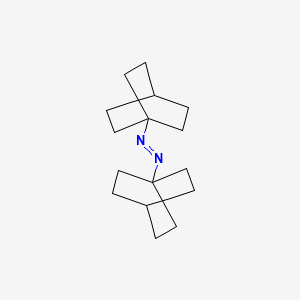
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
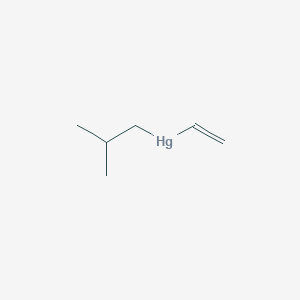
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
